4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan
Brand Name: Vulcanchem
CAS No.: 159308-03-9
VCID: VC0120832
InChI: InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)
SMILES: CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3
Molecular Formula: C₂₂H₂₂N₂O₆
Molecular Weight: 410.42

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan

CAS No.: 159308-03-9

Cat. No.: VC0120832

Molecular Formula: C₂₂H₂₂N₂O₆

Molecular Weight: 410.42

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan - 159308-03-9

Specification

CAS No. 159308-03-9
Molecular Formula C₂₂H₂₂N₂O₆
Molecular Weight 410.42
IUPAC Name 2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid
Standard InChI InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)
SMILES CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Features

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan retains the core propanoic acid backbone of ambrisentan but includes:

  • 4,6-Dimethoxy groups on the pyrimidinyl ring, which may influence receptor-binding kinetics.

  • Beta-methyl substitution at the propanoic acid chain, potentially altering steric interactions with endothelin receptors.

  • 3-Phenoxy linkage, maintaining the phenoxy group critical for receptor antagonism .

PropertyValue
Molecular FormulaC₂₂H₂₂N₂O₆
Molecular Weight410.42 g/mol
CAS Number159308-03-9
IUPAC Name2-(4,6-Dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid
SMILESCOC1=CC(OC)=NC(OC(C(O)=O)C(C2=CC=CC=C2)(C)OC3=CC=CC=C3)=N1

Stereochemistry

The compound exists as a mixture of diastereomers due to the chiral centers introduced by the beta-methyl and phenoxy substitutions . This stereochemical complexity may influence its pharmacological profile, though specific diastereomer-specific activity data remain limited.

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed synthesis protocols are proprietary, the compound is likely synthesized via:

  • Pyrimidinyl ring functionalization: Introduction of methoxy groups at positions 4 and 6 of a pyrimidine core.

  • Phenoxy chain attachment: Coupling of the 3-phenoxy group to the propanoic acid backbone.

  • Beta-methyl substitution: Introduction of the methyl group at the beta-carbon, possibly via alkylation or asymmetric synthesis .

The final product is purified to isolate the desired diastereomeric mixture, with chromatographic techniques (e.g., HPLC) ensuring >95% purity .

Reactivity

The compound’s reactivity is dominated by:

  • Ester hydrolysis: The propanoic acid moiety may undergo hydrolysis under acidic or basic conditions.

  • Ether cleavage: The methoxy and phenoxy groups are stable under physiological conditions but susceptible to strong nucleophiles.

Biological Activity and Mechanism

Endothelin Receptor Antagonism

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan acts as a selective endothelin type A (ETₐ) receptor antagonist, mimicking ambrisentan’s mechanism . Endothelin-1 (ET-1), a potent vasoconstrictor, binds ETₐ receptors on vascular smooth muscle cells, inducing pulmonary hypertension. By blocking ETₐ, this compound:

  • Reduces vascular resistance via vasodilation.

  • Inhibits ET-1-mediated mitogenesis, potentially slowing pulmonary vascular remodeling .

Comparative Pharmacology

Parameter4,6-Dimethoxy-beta-methyl-3-phenoxy AmbrisentanAmbrisentan
ETₐ SelectivityHigh (inferred from structural analogs)High
ETB Receptor BindingMinimal (hypothetical)Minimal
Plasma Protein BindingLikely moderate to highModerate (~99%)
Metabolic StabilityNot reported; may differ from ambrisentanExtensive hepatic metabolism

Data inferred from structural analogs and ambrisentan’s pharmacokinetics .

Research Findings and Preclinical Data

In Vitro Studies

While no direct IC₅₀ values are published for this compound, structural analogs with methoxy substitutions on pyrimidinyl rings (e.g., 3-methoxyphenoxy derivatives) have shown:

  • ETₐ binding affinities in the low nanomolar range (e.g., IC₅₀ = 0.4–1.9 nM) .

  • Enhanced selectivity over ETB receptors compared to non-selective antagonists .

In Vivo Efficacy

Preclinical models of pulmonary hypertension suggest that methoxy-substituted pyrimidinyl derivatives:

  • Reduce mean arterial pressure (MAP) by 15–25 mmHg in hypertensive rats .

  • Improve hemodynamic parameters, including pulmonary vascular resistance (PVR) .

Adverse EffectLikely Risk
HepatotoxicityLow (similar to ambrisentan)
Peripheral EdemaPossible (common with ERAs)
Nasal CongestionPossible
Drug-Drug InteractionsMinimal (CYP-independent metabolism)

Ambrisentan’s safety profile includes a low risk of liver injury and minimal CYP450 interactions .

Clinical Applications

  • Pulmonary Arterial Hypertension: Potential as a second-line or adjunct therapy, leveraging its structural modifications for improved efficacy.

  • Portopulmonary Hypertension: May offer advantages in patients with thrombocytopenia, as oral ERAs (e.g., ambrisentan) avoid invasive therapies like epoprostenol .

Future Directions

Unanswered Questions

  • Diastereomer-Specific Activity: Do individual diastereomers exhibit differential receptor binding or pharmacokinetics?

  • Metabolic Pathways: How do the methoxy and beta-methyl groups influence hepatic or renal clearance?

  • Combination Therapy: Synergy with phosphodiesterase-5 inhibitors (e.g., tadalafil) in refractory PAH .

Research Priorities

  • Crystallographic Studies: Determine ETₐ receptor-binding modes.

  • Phase I Trials: Assess pharmacokinetics and tolerability in healthy volunteers.

  • Biomarker Development: Identify predictors of response (e.g., ET-1 plasma levels).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator